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Introduction
GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that

offers a potent tool for studying the final stages of virion morphogenesis, specifically the

processing of the Gag polyprotein.[1][2][3][4] Unlike protease inhibitors that target the active

site of the viral protease, GSK3532795 binds to the Gag polyprotein itself, specifically inhibiting

the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[2][3] This blockage results

in the release of immature, non-infectious virions, making it a valuable compound for

investigating the molecular mechanisms of HIV-1 maturation.[2][3] These application notes

provide detailed protocols for assessing the antiviral activity of GSK3532795, selecting for

resistant viral strains, and understanding its mechanism of action.

Mechanism of Action: Inhibition of Gag Polyprotein
Processing
GSK3532795 exerts its antiviral effect by disrupting the ordered proteolytic cleavage of the Gag

polyprotein, a critical step in the maturation of infectious HIV-1 particles. The Gag polyprotein is

initially synthesized as a precursor protein that is subsequently cleaved by the viral protease

into several smaller structural proteins: matrix (MA), capsid (CA), spacer peptide 1 (SP1),

nucleocapsid (NC), spacer peptide 2 (SP2), and p6.
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GSK3532795 specifically targets the final and crucial cleavage event between CA and SP1.[2]

[3] By binding to the Gag precursor, GSK3532795 is thought to stabilize a conformation that is

inaccessible to the viral protease, thereby preventing the liberation of mature CA protein. This

leads to the formation of virions with an aberrant morphology and an incomplete core,

rendering them non-infectious.
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Figure 1: HIV-1 Gag Polyprotein Processing Cascade and Site of GSK3532795 Inhibition.

Data Presentation
Antiviral Activity of GSK3532795
The following table summarizes the in vitro antiviral activity of GSK3532795 against a panel of

HIV-1 subtype B clinical isolates with baseline polymorphisms in the Gag gene.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b606272?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC109995/
https://pubmed.ncbi.nlm.nih.gov/28369211/
https://www.benchchem.com/product/b606272?utm_src=pdf-body
https://www.benchchem.com/product/b606272?utm_src=pdf-body-img
https://www.benchchem.com/product/b606272?utm_src=pdf-body
https://www.benchchem.com/product/b606272?utm_src=pdf-body
https://www.benchchem.com/product/b606272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus ID Gag Polymorphisms EC50 (nM)[4]

Wild-Type (Reference) None 3.9

Isolate 1 V370A 4.2

Isolate 2 Q369H 5.1

Isolate 3 V362I 6.3

Isolate 4 A364V 24.5

Resistance Profile of GSK3532795
The table below details the fold-change in the 50% inhibitory concentration (IC50) of

GSK3532795 against site-directed mutants of HIV-1, indicating the impact of specific Gag

mutations on drug susceptibility.

Gag Mutation Fold-Change in IC50 vs. Wild-Type[5]

V362I 2.5

A364V 8.7

V370A 1.8

V362I + V370A 15.2

A364V + V370A 25.6

Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay using MT-2
Cells
This protocol describes a cell-based assay to determine the 50% effective concentration

(EC50) of GSK3532795 against HIV-1 replication in MT-2 cells.

Materials:

MT-2 cells
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Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL

penicillin, and 100 µg/mL streptomycin)

HIV-1 virus stock (e.g., NL4-3)

GSK3532795 stock solution (in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Plate reader

Procedure:

Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100

µL of complete RPMI-1640 medium.

Compound Dilution: Prepare a serial dilution of GSK3532795 in complete RPMI-1640

medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Also,

prepare a no-drug control (vehicle control with DMSO) and a cell-only control (no virus, no

drug).

Infection: Add 50 µL of the diluted GSK3532795 to the appropriate wells. Subsequently, add

50 µL of HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to all wells except the

cell-only control.

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days,

or until cytopathic effect (CPE) is evident in the virus control wells.

Assessment of Antiviral Activity:

Visually inspect the wells for CPE using an inverted microscope.

Quantify cell viability using a suitable reagent (e.g., MTT). Add the reagent according to

the manufacturer's instructions and measure the absorbance or luminescence using a

plate reader.
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Data Analysis: Calculate the percentage of protection from CPE for each drug concentration

relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of

protection against the log of the drug concentration and fitting the data to a sigmoidal dose-

response curve.
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Figure 2: Workflow for the In Vitro Antiviral Activity Assay.

Protocol 2: In Vitro Resistance Selection
This protocol outlines the method for selecting HIV-1 variants with reduced susceptibility to

GSK3532795 through serial passage in the presence of increasing drug concentrations.[2][5]

Materials:

MT-2 cells

Complete RPMI-1640 medium

Wild-type HIV-1 virus stock

GSK3532795 stock solution (in DMSO)

24-well cell culture plates

p24 antigen ELISA kit

Procedure:

Initial Infection: Infect 2 x 10^6 MT-2 cells with wild-type HIV-1 at an MOI of 0.005 in the

presence of GSK3532795 at a concentration equal to its EC50. Culture the cells in a 24-well

plate. As a control, passage the virus in parallel without the drug.

Monitoring and Passage: Monitor the cultures for CPE. When 100% CPE is observed in the

drug-treated culture, harvest the cell-free supernatant.

Escalation of Drug Concentration: Use the harvested virus-containing supernatant to infect a

fresh culture of MT-2 cells. Double the concentration of GSK3532795 in this new culture.

Serial Passage: Repeat the process of monitoring for CPE, harvesting the supernatant, and

infecting fresh cells with a 2-fold increase in drug concentration for multiple passages

(typically 8-10 passages or until a significant increase in the IC50 is observed).

Characterization of Resistant Virus:
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Determine the IC50 of the passaged virus for GSK3532795 using the antiviral activity

assay described in Protocol 1.

Isolate viral RNA from the supernatant of the resistant culture and perform genotypic

analysis by sequencing the Gag gene to identify mutations.
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Figure 3: Workflow for In Vitro Resistance Selection.
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Conclusion
GSK3532795 is a specific and potent inhibitor of HIV-1 Gag polyprotein processing, making it

an invaluable research tool. The protocols provided here offer standardized methods for

quantifying its antiviral effects and for investigating the mechanisms of viral resistance. These

studies will contribute to a deeper understanding of the critical process of HIV-1 maturation and

can aid in the development of novel antiretroviral therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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